4-Chloro-N,N-dimethylpyridin-2-amine

Catalog No.
S802632
CAS No.
735255-56-8
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N,N-dimethylpyridin-2-amine

CAS Number

735255-56-8

Product Name

4-Chloro-N,N-dimethylpyridin-2-amine

IUPAC Name

4-chloro-N,N-dimethylpyridin-2-amine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3

InChI Key

KYBFYCQUKSEXOL-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=C1)Cl

Canonical SMILES

CN(C)C1=NC=CC(=C1)Cl

4-Chloro-N,N-dimethylpyridin-2-amine is a functionalized heterocyclic building block essential for constructing 2,4-disubstituted pyridine scaffolds. Its primary procurement value lies in its role as a versatile intermediate in multi-step syntheses, particularly within medicinal chemistry and materials science. The compound's structure features a reactive 4-position C-Cl bond, suitable for palladium-catalyzed cross-coupling reactions, and a tertiary dimethylamino group at the 2-position, which influences solubility and prevents unwanted N-H side reactions common to primary amine analogs.

Substituting 4-Chloro-N,N-dimethylpyridin-2-amine with seemingly similar analogs carries significant process development risks. Replacing the 4-chloro group with a 4-bromo analog fundamentally alters the C-X bond dissociation energy, leading to drastic changes in reactivity and requiring complete re-optimization of catalyst systems, ligands, and reaction temperatures. Similarly, substituting with the primary amine analog, 2-amino-4-chloropyridine, introduces a reactive N-H bond, creating pathways for undesired N-arylation side products and necessitating additional protection-deprotection steps, which increases process complexity and cost.

Process Control and Sequential Coupling Enabled by Tuned C-Cl Bond Reactivity

The carbon-chlorine bond is significantly stronger (~339 kJ/mol) than a carbon-bromine bond (~276 kJ/mol). This fundamental property dictates that 4-Chloro-N,N-dimethylpyridin-2-amine is inherently less reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-couplings compared to its 4-bromo analog. Consequently, this compound requires more forcing conditions (e.g., higher temperatures, more electron-rich/bulky phosphine ligands) to achieve comparable reaction rates. While appearing as a disadvantage, this lower reactivity is a critical procurement-relevant feature for designing selective, sequential cross-coupling reactions where a more labile C-Br or C-I bond elsewhere on a molecule can be addressed first.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound DataC-Cl BDE: ~339 kJ/mol
Comparator Or BaselineAryl Bromide C-Br BDE: ~276 kJ/mol
Quantified DifferenceThe C-Cl bond is ~23% stronger, requiring significantly higher activation energy for cleavage.
ConditionsGeneral data for aryl halides, applicable to palladium-catalyzed cross-coupling reaction mechanisms.

This allows for predictable, selective functionalization in complex molecules, reducing the risk of non-selective reactions and simplifying process scale-up.

Process Simplification: Dimethylamino Group Prevents N-H Side Reactions and Need for Protecting Groups

Compared to its primary amine analog, 2-amino-4-chloropyridine, the N,N-dimethyl functionality of the target compound offers a distinct process advantage. The absence of an N-H proton prevents common side reactions such as competitive N-arylation during Buchwald-Hartwig couplings or other base-mediated processes. This eliminates the need for a protecting group strategy (e.g., Boc protection/deprotection), which would add two steps to a synthesis, increase solvent and reagent usage, and lower the overall yield. Procuring this compound directly streamlines the synthetic route to the desired 2-(dimethylamino)pyridine-containing targets.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 additional steps (tertiary amine is non-reactive)
Comparator Or Baseline2-amino-4-chloropyridine: 2 additional steps (protection and deprotection)
Quantified DifferenceReduces process steps by 2, improving atom economy and reducing waste.
ConditionsApplicable to syntheses where the 2-amino group must not participate in subsequent reactions, such as C-N or C-C couplings.

This directly translates to lower process mass intensity (PMI), reduced manufacturing costs, and faster delivery of the final product.

Demonstrated Utility as a Core Building Block for Biologically Active Kinase Inhibitors

4-Chloro-N,N-dimethylpyridin-2-amine and its direct derivatives are cited as key intermediates in the synthesis of heterocyclic compounds targeting protein kinases. For example, patent literature describes the use of related 2-amino-4-chloropyridine structures as precursors for Salt Inducible Kinase 2 (SIK2) inhibitors, which are investigated for applications in oncology. The specific 2-(dimethylamino)-4-substituted-pyridine motif enabled by this reagent is a privileged structure in modern medicinal chemistry. Procuring this specific intermediate provides a validated starting point for accessing these complex and high-value molecular targets.

Evidence DimensionApplication in Patented Synthesis
Target Compound DataCited as a key precursor scaffold for kinase inhibitors.
Comparator Or BaselineUnfunctionalized pyridines or other heterocyclic cores lacking the specific 2,4-substitution pattern.
Quantified DifferenceNot applicable (qualitative evidence of utility).
ConditionsMulti-step synthesis of complex molecules for pharmaceutical research.

Using a building block with established relevance in high-value targets like kinase inhibitors de-risks the early stages of a discovery or process development campaign.

Precursor for Sequential Cross-Coupling Reactions

This compound is the right choice when a synthetic route requires a late-stage functionalization at the 4-position of the pyridine ring after an earlier coupling has been performed at a more reactive site (e.g., an aryl bromide) on the same molecule. The relative stability of the C-Cl bond ensures it remains intact under the milder conditions used for the first coupling.

Streamlined Synthesis of 2,4-Disubstituted Pyridine Scaffolds for Medicinal Chemistry

Ideal for projects targeting libraries of kinase inhibitors or other biologically active molecules where the 2-(dimethylamino)pyridine core is a key pharmacophore. The pre-installed, non-reactive dimethylamino group allows for direct elaboration at the 4-position without needing a protecting group strategy, accelerating lead optimization.

Efficient Scale-Up Workflows Requiring High Process Control

In process development and scale-up, the predictable and distinct reactivity of the C-Cl bond compared to other halides allows for robust and reproducible outcomes. This is critical for manufacturing campaigns where batch-to-batch consistency and minimizing side-product formation are paramount for regulatory and cost reasons.

XLogP3

1.9

Wikipedia

4-Chloro-N,N-dimethylpyridin-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types